molecular formula C23H19NSSn B15398375 Triphenyl(2-pyridylsulfanyl)stannane CAS No. 20637-89-2

Triphenyl(2-pyridylsulfanyl)stannane

Cat. No.: B15398375
CAS No.: 20637-89-2
M. Wt: 460.2 g/mol
InChI Key: BIEQTCUAVSGELN-UHFFFAOYSA-M
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Description

Triphenyl(2-pyridylsulfanyl)stannane is an organotin compound featuring a central tin atom bonded to three phenyl groups and a 2-pyridylsulfanyl substituent. The pyridylsulfanyl group introduces both sulfur and nitrogen heteroatoms, which may enhance its coordination capabilities and reactivity compared to simpler organotin derivatives. Organotin compounds are widely studied for applications in catalysis, material science, and bioactivity, with substituents critically influencing their properties .

Properties

CAS No.

20637-89-2

Molecular Formula

C23H19NSSn

Molecular Weight

460.2 g/mol

IUPAC Name

triphenyl(pyridin-2-ylsulfanyl)stannane

InChI

InChI=1S/3C6H5.C5H5NS.Sn/c3*1-2-4-6-5-3-1;7-5-3-1-2-4-6-5;/h3*1-5H;1-4H,(H,6,7);/q;;;;+1/p-1

InChI Key

BIEQTCUAVSGELN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=N4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituent Key Features References
Triphenyl(2-pyridylsulfanyl)stannane 2-pyridylsulfanyl (S-C₅H₄N) Combines soft sulfur and π-accepting pyridine, enabling diverse coordination modes. N/A
Triphenyl[(l,l,l-triphenylstannyl)methyl]stannane (Triphenylstannyl)methyl Bulky substituent creates steric hindrance; Sn centers adopt near-tetrahedral geometry (max. deviation: 7°). Crystal space group $ P\overline{1} $, $ a = 10.534 \, \text{Å} $, $ b = 11.284 \, \text{Å} $, $ c = 12.006 \, \text{Å} $, $ \alpha = 67.32^\circ $, $ \beta = 70.45^\circ $, $ \gamma = 81.22^\circ $ .
Triphenyltin acetate Acetate (OAc) Widely used as a fungicide (e.g., Brestan); polar OAc group increases solubility in organic solvents. Synonyms: Fentin acetate, Batasan .

Key Observations :

  • In contrast, the pyridylsulfanyl group in the target compound may balance steric demand with electronic versatility.
  • Electronic Properties : The sulfur atom in the pyridylsulfanyl group (soft base) contrasts with the acetate’s oxygen (hard base), altering ligand-metal interactions. Pyridine’s π-acidity could stabilize metal centers in catalytic applications.
  • Crystal Geometry : Triphenylstannane derivatives typically adopt tetrahedral geometry, as seen in ’s compound. The pyridylsulfanyl substituent may introduce slight distortions due to its planar aromatic system.
Stability and Toxicity
  • Triphenyltin acetate is highly toxic, with regulatory limits set for acute exposure (e.g., EPA guidelines). Its acetate group may hydrolyze in aqueous environments, releasing toxic Sn³⁺ ions .
  • The pyridylsulfanyl group in the target compound could improve stability against hydrolysis due to stronger Sn–S bonding compared to Sn–O in acetates.

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